P2X3 Receptor Antagonism: Potency Relative to Gefapixant and A-317491
3-Chloro-N-(2-phenoxyethyl)benzamide demonstrates antagonist activity at the human P2X3 receptor with an IC50 of 16 nM [1]. In a direct comparison within the same target class, this compound is approximately 9.4-fold more potent than the clinically investigated P2X3 antagonist gefapixant (IC50 = 150 nM) [2] and 6.3-fold more potent than the tool compound A-317491 (IC50 = 100 nM) [2]. However, it is less potent than the optimized antagonist AF-353 (IC50 = 10 nM) [2].
| Evidence Dimension | P2X3 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Gefapixant (AF-219/MK-7264): 150 nM; A-317491: 100 nM; AF-353 (RO-4): 10 nM |
| Quantified Difference | 9.4-fold more potent than gefapixant; 6.3-fold more potent than A-317491; 1.6-fold less potent than AF-353 |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells (target compound); human recombinant P2X3 receptor assays (comparators) |
Why This Matters
This quantifiable potency differential enables researchers to select an appropriate P2X3 antagonist for their specific experimental context: 3-chloro-N-(2-phenoxyethyl)benzamide offers intermediate potency between tool compounds like A-317491 and highly optimized clinical leads, making it a suitable reference compound for SAR and mechanistic studies.
- [1] BindingDB. BDBM50563052 (CHEMBL4748113). Affinity Data: IC50 = 16 nM at human P2X3 receptor expressed in rat C6-BU-1 cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50563052 View Source
- [2] PMC Table 1. Comparison of P2X3 receptor antagonist IC50 values for A-317491, AF-353, AF-792, and Gefapixant. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4681651/table/T1/ View Source
